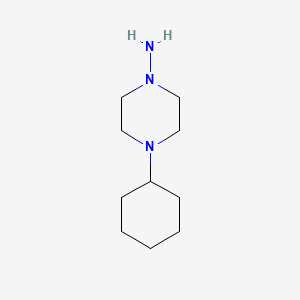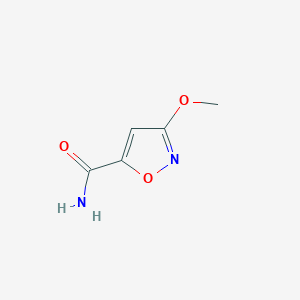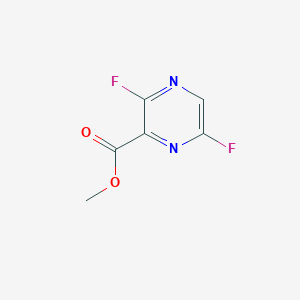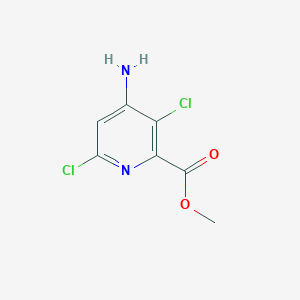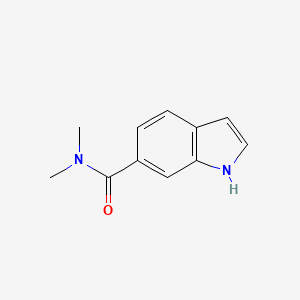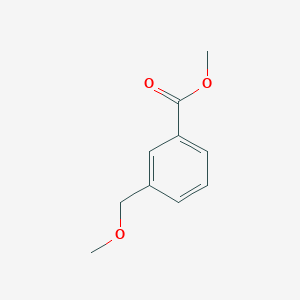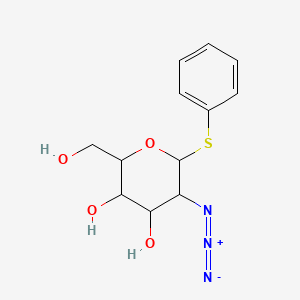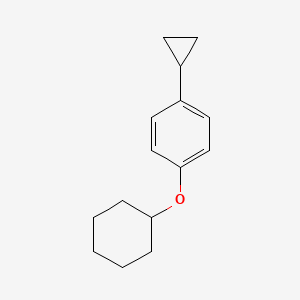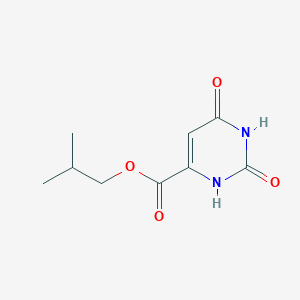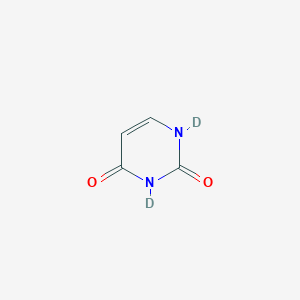
Uracil-1,3-D2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uracil-1,3-D2 is a deuterated derivative of pyrimidine-2,4-dione, where two hydrogen atoms are replaced by deuterium. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of deuterium can influence the compound’s chemical properties, making it a valuable subject for research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Uracil-1,3-D2 can be synthesized through several methods. One common approach involves the deuteration of pyrimidine-2,4-dione using deuterium gas or deuterated reagents. The reaction typically requires a catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of deuterated solvents and reagents is crucial to achieve high levels of deuterium incorporation.
Análisis De Reacciones Químicas
Types of Reactions: Uracil-1,3-D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated pyrimidine derivatives.
Reduction: Reduction reactions can yield deuterated dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium atoms may be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various deuterated pyrimidine derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
Uracil-1,3-D2 has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of deuterated compounds, which are valuable in studying reaction mechanisms and kinetics.
Biology: Deuterated compounds are used in metabolic studies to trace biochemical pathways.
Industry: Used in the production of deuterated materials for various technological applications.
Mecanismo De Acción
The mechanism by which Uracil-1,3-D2 exerts its effects depends on its specific application. In medicinal chemistry, the incorporation of deuterium can slow down the metabolic degradation of drugs, leading to prolonged activity. The molecular targets and pathways involved vary depending on the specific deuterated compound being studied.
Comparación Con Compuestos Similares
1,3-Dimethylpyrimidine-2,4-dione: A methylated derivative with different chemical properties.
1,3-Diphenylpyrimidine-2,4-dione: A phenyl-substituted derivative with potential antitumor activity.
Pyrano[2,3-d]pyrimidine-2,4-dione: A fused ring system with unique biological activities.
Uniqueness: Uracil-1,3-D2 is unique due to the presence of deuterium, which can significantly alter its chemical and physical properties. This makes it a valuable compound for studying isotope effects and developing deuterated drugs with improved properties.
Propiedades
Fórmula molecular |
C4H4N2O2 |
|---|---|
Peso molecular |
114.1 g/mol |
Nombre IUPAC |
1,3-dideuteriopyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i/hD2 |
Clave InChI |
ISAKRJDGNUQOIC-ZSJDYOACSA-N |
SMILES |
C1=CNC(=O)NC1=O |
SMILES isomérico |
[2H]N1C=CC(=O)N(C1=O)[2H] |
SMILES canónico |
C1=CNC(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-Aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1646927.png)
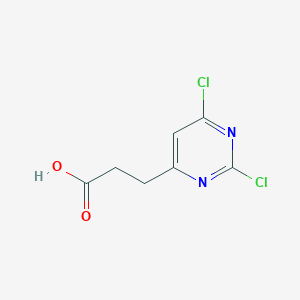
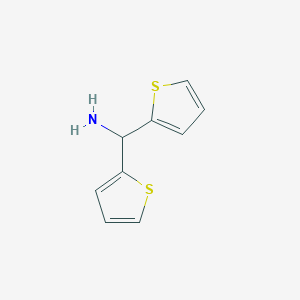
![1-Boc-4-[(3,4-difluorophenyl)amino]-piperidine](/img/structure/B1646937.png)
